molecular formula C14H13N3O B2556095 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339026-96-9

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2556095
CAS No.: 339026-96-9
M. Wt: 239.278
InChI Key: FNZDMFGGCYRTCR-UHFFFAOYSA-N
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Description

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a methoxy group at the 1-position and a 4-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and methylation steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions for the Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the 4-methyl group on the phenyl ring.

    1-methoxy-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

1-methoxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-5-7-11(8-6-10)14-16-13-12(17(14)18-2)4-3-9-15-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZDMFGGCYRTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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